Ambrein: A Technical Guide to its Chemical Structure and Stereochemistry
Ambrein: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrein is a triterpenoid alcohol renowned as the principal constituent of ambergris, a rare excretion from the sperm whale (Physeter macrocephalus). Historically prized in perfumery as a fixative, ambrein's complex chemical nature and biological activities have garnered significant scientific interest. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-ambrein. It includes a compilation of its physicochemical and spectroscopic properties, outlines the experimental protocols for its isolation and structural elucidation, and illustrates its key structural features and biosynthetic pathway through detailed diagrams.
Chemical Structure and Stereochemistry
Ambrein (CAS No: 473-03-0) is a complex triterpenoid alcohol with the molecular formula C₃₀H₅₂O.[1][2] Its structure is characterized by a tricyclic core based on a trans-fused decahydronaphthalene (decalin) ring system.
The systematic IUPAC name for the naturally occurring (+)-ambrein is (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol .[2]
The key structural features are:
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Tricyclic Decalin Core: A rigid trans-fused decalin skeleton.
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Tertiary Hydroxyl Group: A hydroxyl (-OH) group positioned at the C-2 carbon.
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Alkenyl Side Chain: A long side chain attached at the C-1 position, which contains a trisubstituted double bond with an (E)-configuration.
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Terminal Cyclohexyl Ring: The side chain terminates in a substituted cyclohexyl ring featuring an exocyclic methylene group.[3]
The stereochemistry of ambrein has been unequivocally established through extensive spectroscopic studies and chemical synthesis. The absolute configuration of the chiral centers in the decalin core is (1R, 2R, 4aS, 8aS), and the chiral center in the terminal cyclohexyl ring is (1S). The geometry of the double bond in the side chain is exclusively (3E).[2]
Quantitative Data
The physicochemical and spectroscopic properties of ambrein are summarized in the table below. This data is crucial for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₂O | [1][2] |
| Molar Mass | 428.73 g/mol | [2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 82–83 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [1] |
| Mass Spectrometry (APCI-MS) | Positive Ion: m/z 411.3984 ([M+H-H₂O]⁺, loss of water) Negative Ion: m/z 460.3927 ([M+O₂]⁻, oxygen adduct) | [1][4][5] |
Note: Detailed ¹H and ¹³C NMR chemical shift assignments and specific optical rotation values are spread across various literature sources and can be compiled from specialized spectroscopic studies.
Experimental Protocols
Isolation of Ambrein from Ambergris
The high concentration of ambrein in ambergris (often exceeding 80% in high-quality samples) facilitates its isolation. The classical method relies on solvent extraction and crystallization.
Protocol Overview:
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Extraction: Raw ambergris is ground into a powder and heated in a suitable alcohol, such as ethanol. Ambrein, being soluble in hot alcohol, is extracted from the waxy matrix.
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Filtration: The hot alcoholic solution is filtered to remove insoluble impurities.
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Crystallization: The filtrate is allowed to cool slowly. As the temperature decreases, the solubility of ambrein reduces, leading to its crystallization as a white solid.
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Purification: The resulting crystals can be further purified by recrystallization to achieve high purity. Modern chromatographic techniques, such as column chromatography over silica gel, can also be employed for purification.
Structural Elucidation
The elucidation of ambrein's complex structure has been a result of decades of chemical and spectroscopic analysis. Modern structural determination relies on a combination of spectroscopic techniques.
Methodology:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₅₂O).[1][5] Atmospheric Pressure Chemical Ionization (APCI) is a suitable technique, which often shows a characteristic loss of water ([M+H-H₂O]⁺) in positive ion mode.[1][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed connectivity and stereochemistry of ambrein.[6]
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¹H NMR: Provides information on the number and environment of protons, revealing characteristic signals for the olefinic protons in the side chain and the exocyclic methylene group.
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¹³C NMR: Determines the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).
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2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all signals.
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NOESY/ROESY: These experiments measure through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule, particularly the trans-fusion of the decalin rings.
-
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X-ray Crystallography: This technique provides the definitive proof of the three-dimensional structure and absolute stereochemistry of a molecule.[7][8] While a crystal structure of ambrein itself is not commonly cited, the structure of its derivatives has been confirmed by single-crystal X-ray crystallography, which in turn confirms the stereochemistry of the parent molecule.[9]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in ambrein. The spectrum will prominently feature a broad absorption band for the hydroxyl (-OH) group and characteristic bands for C-H bonds and C=C double bonds.
Visualizations
Key Structural Features of Ambrein
The following diagram illustrates the core structure of ambrein, highlighting its key functional components and defined stereocenters.
Biosynthetic Pathway of Ambrein
Ambrein is synthesized in vivo from the common triterpenoid precursor, squalene.[10] The biosynthesis is a multi-step enzymatic process. The key steps that have been elucidated and replicated in engineered microorganisms are shown below.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. acs.org [acs.org]
- 3. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. earthdoc.org [earthdoc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Further spectral and chromatographic studies of ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical transformation and biological activities of ambrein, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of ambrein in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
